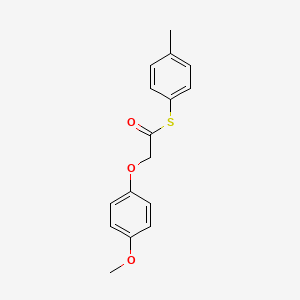

N-(4-chlorobenzyl)-1H-tetrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

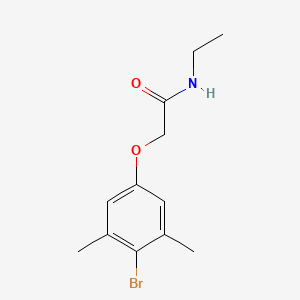

“N-(4-chlorobenzyl)-1H-tetrazol-5-amine” is a chemical compound that likely contains a tetrazole group (a type of heterocyclic aromatic compound), an amine group (a basic nitrogenous group), and a 4-chlorobenzyl group (a benzyl group with a chlorine atom on the fourth carbon). These groups are common in many organic compounds and have various properties and uses .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzyl)-1H-tetrazol-5-amine” would likely be determined by techniques such as X-ray diffraction, NMR, and HRMS . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorobenzyl)-1H-tetrazol-5-amine” would depend on its specific structure and properties. Similar compounds have been involved in reactions like oxidation and N-benzylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)-1H-tetrazol-5-amine” would be determined by its specific structure and composition. These properties could include things like melting point, boiling point, density, solubility, and reactivity .Scientific Research Applications

Agricultural Fungicides

This compound is structurally related to pyraclostrobin, a fungicide used to protect crops against a wide range of fungal diseases. The mode of action involves the inhibition of mitochondrial respiration in fungi, which is crucial for their survival . Research could explore the potential of N-(4-chlorobenzyl)-1H-tetrazol-5-amine as a fungicide, examining its efficacy and safety for use in agriculture.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a technique that can be used for the rapid detection of chemical residues in food products. Given the structural similarity to pyraclostrobin, which has been detected in lemon peel using SERS , N-(4-chlorobenzyl)-1H-tetrazol-5-amine could be studied for its interaction with SERS-active substrates, potentially leading to new applications in food safety monitoring.

Environmental Monitoring

The dissipation kinetics and safety evaluation of related compounds like pyraclostrobin have been studied in greenhouse agroecosystems . N-(4-chlorobenzyl)-1H-tetrazol-5-amine could be the subject of similar studies to understand its environmental impact, particularly in soil and water systems.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2H-tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBXINKLHLJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NNN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)